molecular formula C8H3ClKNO3 B14032113 Potassium 5-chlorobenzo[D]oxazole-2-carboxylate

Potassium 5-chlorobenzo[D]oxazole-2-carboxylate

Cat. No.: B14032113
M. Wt: 235.66 g/mol
InChI Key: PNWKXWDBLXRILF-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 5-chlorobenzo[D]oxazole-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 2-aminophenol with potassium hydroxide, followed by the addition of carbon disulfide. This reaction produces benzo[d]oxazole-2-thiol, which can then be chlorinated to form 5-chlorobenzo[d]oxazole-2-thiol. Finally, the thiol group is oxidized to a carboxylate, and potassium is introduced to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Potassium 5-chlorobenzo[D]oxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 5-chlorobenzo[D]oxazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 5-chlorobenzo[D]oxazole-2-carboxylate involves its interaction with various molecular targets. In antibacterial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer research, it interferes with DNA replication and cell division, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 5-chlorobenzo[D]oxazole-2-carboxylate stands out due to its dual functionality as both an antibacterial and anticancer agent. Its unique structure allows for versatile applications in various fields of research .

Properties

Molecular Formula

C8H3ClKNO3

Molecular Weight

235.66 g/mol

IUPAC Name

potassium;5-chloro-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C8H4ClNO3.K/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1

InChI Key

PNWKXWDBLXRILF-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)C(=O)[O-].[K+]

Origin of Product

United States

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